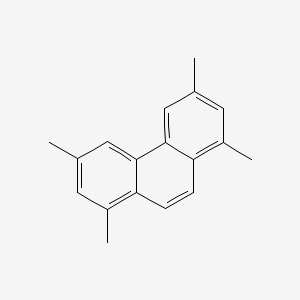

1,3,6,8-Tetramethylphenanthrene

Description

Properties

CAS No. |

18499-99-5 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,3,6,8-tetramethylphenanthrene |

InChI |

InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |

InChI Key |

BDRQYNWVTSUPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Approaches for 1,3,6,8 Tetramethylphenanthrene and Its Derivatives

Dehydrogenation Pathways from Natural Product Precursors

The carbon skeleton of 1,3,6,8-tetramethylphenanthrene is found embedded within various diterpenoids, which are abundant in nature. Aromatization of these precursors through dehydrogenation is a classical method to obtain this phenanthrene (B1679779) derivative.

The dehydrogenation of labdane-type diterpenoids, such as manool, using selenium is a known method for producing substituted phenanthrenes. uq.edu.auresearchgate.net Heating these natural products with selenium powder at high temperatures (typically 300-350°C) induces a series of cyclization and dehydrogenation reactions, ultimately leading to the formation of a stable aromatic core. The reaction with manool yields a complex mixture of products, from which various aromatic compounds can be isolated. uq.edu.au While the direct, high-yield synthesis of this compound from these specific precursors is not extensively detailed in singular high-yield procedures, the resulting product mixture characteristically contains various alkylated phenanthrenes. researchgate.net The specific pattern of substitution on the resulting phenanthrene is dictated by the structure of the starting diterpenoid.

Table 1: Dehydrogenation of Diterpenoid Precursors

| Precursor | Reagent | Temperature (°C) | Typical Products |

|---|---|---|---|

| Manool | Selenium (Se) | 300 - 350 | Mixture of alkylated phenanthrenes and other aromatics uq.edu.auresearchgate.net |

| Abietane Diterpenoids | Selenium (Se) | ~340 | Aromatic compounds characteristic of the abietane skeleton semanticscholar.orgmdpi.comnih.gov |

The mechanism of selenium dehydrogenation is complex and proceeds through a series of high-temperature transformations. nih.gov For a diterpenoid like manool, the process is believed to involve:

Initial cyclization of the side chain onto the decalin ring system.

Sequential loss of hydrogen atoms (dehydrogenation) to form new double bonds, driven by the formation of a thermodynamically stable aromatic system. nih.gov

Elimination or migration of alkyl groups. The final substitution pattern, including the methyl groups at the 1,3,6,8 positions, is a direct consequence of the original stereochemistry and substitution of the diterpenoid precursor.

The stereochemical centers in the starting material influence the feasibility of the cyclization and rearrangement steps, thereby affecting the distribution of the final aromatic products.

Photochemical Cyclization Strategies

Photocyclization of stilbene derivatives, famously known as the Mallory reaction, is a powerful and widely used method for the synthesis of phenanthrenes. beilstein-journals.orgnih.govwikipedia.org This reaction proceeds via an intramolecular 6π-electrocyclization upon UV irradiation.

Photoisomerization : The thermodynamically more stable trans-stilbene is irradiated with UV light, leading to its isomerization to the cis-stilbene.

Electrocyclization : The excited state of the cis-isomer undergoes a conrotatory 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.orgnih.gov

Oxidation/Aromatization : In the presence of an oxidizing agent, such as iodine (I₂) or oxygen (O₂), the dihydrophenanthrene intermediate is irreversibly oxidized to the stable phenanthrene aromatic system. beilstein-journals.orgnih.gov

This method is highly versatile and tolerates a wide range of substituents on the stilbene core, making it a primary strategy for accessing substituted phenanthrenes. organicreactions.org

The primary photorearrangement pathway leads to the phenanthrene product. However, the dihydrophenanthrene intermediate is unstable and, in the absence of an oxidant, can thermally revert to the cis-stilbene. nih.gov The stability of this intermediate can be enhanced in some cases by specific substitution patterns, allowing for its direct observation or trapping. nih.gov

Table 2: General Parameters for Stilbene Photocyclization (Mallory Reaction)

| Step | Description | Key Features |

|---|---|---|

| 1. Isomerization | trans-Stilbene → cis-Stilbene | Reversible photochemical process. |

| 2. Cyclization | cis-Stilbene → trans-4a,4b-Dihydrophenanthrene | 6π-electrocyclization; reversible. wikipedia.org |

| 3. Oxidation | Dihydrophenanthrene → Phenanthrene | Irreversible; requires an oxidant (e.g., I₂, O₂). beilstein-journals.org |

Targeted Chemical Synthesis of Functionalized this compound Derivatives

Beyond the degradation of natural products or the cyclization of stilbenes, targeted multi-step syntheses provide access to specifically functionalized this compound derivatives. These methods offer precise control over the placement of functional groups, which is crucial for applications in materials science and medicinal chemistry.

Synthetic strategies can involve building the phenanthrene core from smaller, functionalized precursors. For example, methods like the Diels-Alder reaction followed by aromatization, or transition-metal-catalyzed cyclization reactions of appropriately substituted biphenyls, can be employed to construct the core ring system with pre-installed functional groups. rsc.orgrsc.orgresearchgate.net Once the this compound core is formed, it can be further modified using standard aromatic substitution reactions, although the regioselectivity of these reactions would be influenced by the directing effects of the four methyl groups.

Synthesis of Hydroxylated and Alkoxylated Derivatives (e.g., 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene, 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene)

The introduction of hydroxyl and methoxy groups at the 4 and 5 positions of the this compound core significantly alters its electronic and steric properties. The synthesis of these derivatives often involves specialized strategies to overcome the challenges associated with the construction of the sterically hindered bay region.

One established method for the synthesis of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene involves a multi-step sequence starting from simpler aromatic precursors. A key strategy involves the construction of a biphenyl system that is subsequently cyclized to form the phenanthrene skeleton.

A notable approach to synthesizing 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene utilizes the photolysis of a substituted stilbene. This photochemical cyclization is a powerful tool for the formation of the phenanthrene ring system. The synthesis begins with the preparation of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene. Subsequent irradiation of this stilbene derivative in the presence of an oxidizing agent, such as iodine, leads to the formation of the desired 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene. However, the yield of this photochemical step can be modest, often not exceeding 4.3%, which is attributed to the steric hindrance between the two methoxy groups in the 4 and 5 positions of the resulting phenanthrene.

| Compound Name | Molecular Formula | Key Synthetic Method |

|---|---|---|

| 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene | C18H18O2 | Multi-step synthesis involving biphenyl formation and subsequent cyclization |

| 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene | C20H22O2 | Photolysis of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene |

Development of Multi-Step Synthesis Protocols and Yield Optimization

The efficient construction of the this compound framework and its derivatives necessitates the development of robust multi-step synthesis protocols and a focus on optimizing reaction yields at each step. Classical methods for phenanthrene synthesis, such as the Bardhan-Sengupta synthesis and the Haworth synthesis, provide foundational strategies. Modern advancements have introduced transition-metal catalyzed reactions that offer improved efficiency and functional group tolerance. nih.gov

Various synthetic strategies for constructing substituted phenanthrenes have been explored, including:

Palladium-Catalyzed Annulation: A method involving the palladium-catalyzed reaction of 2-biaryl triflates with alkynes has been developed for the synthesis of substituted 9,10-phenanthrenes. acs.org This approach proceeds via C-OTf bond cleavage and alkyne insertion followed by C-H annulation, offering a route to various symmetrical and unsymmetrical phenanthrene derivatives in good yields. acs.org

Transition-Metal Catalyzed Cycloisomerization: Readily available biphenyl derivatives containing an alkyne unit at an ortho-position can be converted into substituted phenanthrenes using catalysts such as PtCl2, AuCl, AuCl3, GaCl3, or InCl3. nih.gov This 6-endo-dig cyclization is modular and allows for the incorporation of substituents at various positions on the phenanthrene product. nih.gov

Improved Pschorr Phenanthrene Synthesis: Modifications to the classical Pschorr synthesis have been developed to improve yields. These modifications often involve optimizing the conditions for the intramolecular cyclization of diazotized aminostilbenes.

Photocyclization of Stilbenes (Mallory Reaction): As mentioned for the dimethoxy derivative, the photocyclization of diarylethenes is a common method for forming the phenanthrene ring. scholaris.ca Optimization of this reaction often involves adjusting the irradiation wavelength, solvent, and the concentration of the oxidizing agent to maximize the yield of the desired product and minimize side reactions. nih.gov

Yield optimization is a critical aspect of these multi-step syntheses. Key areas of focus for improving yields include:

Catalyst Selection: The choice of catalyst and ligands in transition-metal catalyzed reactions can significantly impact the reaction efficiency and selectivity. chemistryviews.org For instance, chromium-catalyzed protocols have been developed for the synthesis of phenanthrenes from 2-biaryl Grignard reagents and alkynes, where excess alkyne acts as a hydrogen acceptor, improving the atom economy of the reaction. chemistryviews.org

Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. For example, in the Ullmann reaction, which can be used to form biaryl precursors to phenanthrenes, the choice of solvent and the use of activating agents can dramatically affect the yield.

| Synthetic Protocol | Key Features | Potential for Yield Optimization |

|---|---|---|

| Palladium-Catalyzed Annulation | Efficient for symmetrical and unsymmetrical phenanthrenes. acs.org | Ligand and base screening, optimization of reaction temperature. |

| Transition-Metal Catalyzed Cycloisomerization | Modular approach with broad substrate scope. nih.gov | Choice of metal catalyst, solvent effects. nih.gov |

| Improved Pschorr Synthesis | Classical method with modern modifications for higher yields. | Optimization of diazotization and cyclization conditions. |

| Photocyclization (Mallory Reaction) | Forms the phenanthrene ring via irradiation of stilbenes. scholaris.ca | Wavelength of light, choice of oxidizing agent, solvent polarity. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming the identity and purity of 1,3,6,8-tetramethylphenanthrene.

High-Resolution ¹H and ¹³C NMR for Positional Isomer Differentiation

The substitution pattern of this compound (possessing C₂ᵥ symmetry) results in a specific number of unique proton and carbon environments, which can be predicted and observed in NMR spectra. This unique spectral fingerprint allows for its unambiguous differentiation from other positional isomers of tetramethylphenanthrene, which would exhibit different numbers of signals and coupling patterns due to lower symmetry.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl protons.

Aromatic Protons: The protons on the phenanthrene (B1679779) core are expected to resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.comcompoundchem.com The protons at positions 4 and 5 (H-4, H-5) are in a sterically hindered "bay region" and are expected to be significantly deshielded, appearing at a high chemical shift. The protons at positions 2 and 7 (H-2, H-7) would appear at a slightly more upfield position.

Methyl Protons: The methyl groups attached to the aromatic ring are shielded relative to the aromatic protons and are expected to produce two sharp singlet signals in the upfield region (typically δ 2.4-2.8 ppm). chemistrysteps.comcompoundchem.com The methyl groups at positions 1 and 8 would be chemically equivalent, as would the methyl groups at positions 3 and 6.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals.

Aromatic Carbons: Seven signals are expected for the fourteen aromatic carbons. Five of these signals would represent pairs of equivalent carbons, and two signals would represent individual quaternary carbons on the axis of symmetry (C-4a, C-4b and C-8a, C-10a are not equivalent). Quaternary carbons (those bearing a methyl group or at ring junctions) typically have lower intensities. pressbooks.pub Aromatic carbons generally resonate in the δ 120-140 ppm range. hw.ac.ukthieme-connect.de

Methyl Carbons: Two signals are anticipated for the four methyl groups, appearing in the upfield region of the spectrum (typically δ 20-25 ppm). pressbooks.pub

The predicted NMR data provides a clear basis for distinguishing this compound from its isomers. For example, an isomer with no symmetry would exhibit 10 unique aromatic proton signals, 4 unique methyl proton signals, and 18 unique aromatic carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (at C1, C8) | ~2.6 - 2.8 | ~21 - 23 | Singlet (¹H) |

| CH₃ (at C3, C6) | ~2.4 - 2.6 | ~20 - 22 | Singlet (¹H) |

| Ar-H (at C2, C7) | ~7.5 - 7.8 | ~125 - 128 | Singlet (or narrow doublet) |

| Ar-H (at C4, C5) | ~8.4 - 8.7 | ~123 - 126 | Singlet (or narrow doublet) |

| Ar-C (at C9, C10) | - | ~128 - 131 | - |

| Ar-C (quaternary) | - | ~130 - 140 | - |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignment

While 1D NMR provides information on the number and type of nuclei, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show weak four-bond coupling (⁴J) between the aromatic protons H-4 and H-5 across the bay region. It would also confirm the absence of coupling for the isolated aromatic protons (H-2, H-7) and the methyl protons, which would appear only on the diagonal of the 2D plot.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). github.io An HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals. For instance, it would show cross-peaks connecting the methyl proton signals to the methyl carbon signals and the aromatic proton signals to their respective CH carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to four bonds. youtube.com The HMBC spectrum would provide the key connectivity information to piece together the entire carbon skeleton. Key expected correlations for this compound would include:

Correlations from the methyl protons at C1/C8 to the aromatic carbons C1/C8, C2/C7, and the quaternary carbon C8a.

Correlations from the methyl protons at C3/C6 to the aromatic carbons C3/C6, C2/C7, and C4/C5.

Correlations from the aromatic proton H-4/H-5 to the quaternary carbons C4a/C4b and C10a.

Correlations from the aromatic proton H-2/H-7 to the carbons C1/C8, C3/C6, and the quaternary carbon C4a.

These long-range correlations would allow for the unambiguous assignment of all proton and carbon signals and confirm the 1,3,6,8-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. The molecular formula of this compound is C₁₈H₁₈. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the monoisotopic mass can be calculated.

Calculated Exact Mass: (18 × 12.000000) + (18 × 1.007825) = 216.000000 + 0.14085 = 234.14085 Da

An HRMS experiment would be expected to yield a molecular ion peak (M⁺˙) at an m/z value that matches this calculated mass, thereby confirming the elemental composition of C₁₈H₁₈.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. chemguide.co.uk For aromatic compounds like this compound, the molecular ion is typically very stable and thus one of the most abundant peaks in the spectrum. libretexts.org

Key fragmentation pathways would likely include:

Loss of a Methyl Radical: The most common initial fragmentation would be the loss of a methyl group (•CH₃, 15 Da) to form a highly stable, resonance-delocalized benzyl-type cation [M-15]⁺ at m/z 219. This is often a very prominent peak in the spectra of methylated PAHs. readchemistry.com

Loss of a Hydrogen Radical: Loss of a hydrogen atom (•H, 1 Da) can also occur from the molecular ion to give an [M-1]⁺ peak at m/z 233.

Ring Fragmentation: Following the initial loss of a methyl group, further fragmentation can occur via the elimination of neutral molecules like acetylene (C₂H₂, 26 Da), a characteristic fragmentation pathway for PAHs. researchgate.net This would lead to fragment ions at m/z 193 ([M-15-26]⁺).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Comment |

|---|---|---|---|

| 234 | [M]⁺˙ | [C₁₈H₁₈]⁺˙ | Molecular Ion (likely base peak) |

| 219 | [M-CH₃]⁺ | [C₁₇H₁₅]⁺ | Loss of a methyl radical |

| 204 | [M-2CH₃]⁺˙ | [C₁₆H₁₂]⁺˙ | Loss of two methyl radicals |

| 193 | [M-CH₃-C₂H₂]⁺ | [C₁₅H₁₃]⁺ | Loss of methyl then acetylene |

Vibrational Spectroscopy (FTIR and Raman)

FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions corresponding to the vibrations of the aromatic system and the methyl substituents.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the methyl groups would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to a series of sharp to medium absorptions in the 1620-1450 cm⁻¹ region.

C-H Bending: In-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ region. More diagnostically, the strong C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ region are characteristic of the aromatic substitution pattern. For the isolated protons at C-2 and C-7, a strong band around 880-840 cm⁻¹ would be expected.

Raman Spectroscopy: As a symmetric, nonpolar molecule, this compound is expected to be a strong Raman scatterer. Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton.

Ring Breathing Modes: The symmetric "ring breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the rings, give rise to very strong and sharp bands. For PAHs, prominent bands are typically observed around 1600 cm⁻¹ and 1350 cm⁻¹. acs.orgresearchgate.net These correspond to the G (graphitic) and D (disorder) bands seen in larger carbon systems.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, complementing the FTIR data.

Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | FTIR, Raman | Medium-Strong |

| Aromatic C=C Stretch / Ring Modes | 1620 - 1450 | FTIR, Raman | Strong (especially in Raman) |

| Methyl C-H Bending | 1460 - 1370 | FTIR | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 800 | FTIR | Strong |

Electronic Spectroscopy (UV/Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light. For aromatic compounds like this compound, these transitions primarily involve the promotion of π electrons from bonding to anti-bonding molecular orbitals (π → π* transitions). wikipedia.org

The UV/Vis spectrum of phenanthrene is characterized by several absorption bands, each corresponding to a different electronic transition. The addition of methyl groups, which are electron-donating, is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. uobabylon.edu.iq This is due to the methyl groups increasing the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

The spectrum of this compound is anticipated to display features similar to those of other phenanthrene derivatives, with distinct bands that can be correlated to the electronic transitions of the aromatic system. researchgate.net The intensity and fine structure of these bands provide information about the probability of the transitions and the vibrational levels associated with each electronic state. The persistence of strong π → π* transitions is a clear indicator of the retained aromaticity of the phenanthrene core.

The absorption maxima (λmax) in the UV/Vis spectrum are directly related to the energy difference between the electronic ground state and excited states. The specific positions of the methyl groups in this compound influence the electronic distribution in the aromatic system, leading to predictable shifts in the absorption maxima compared to unsubstituted phenanthrene.

The electronic transitions in phenanthrene and its derivatives are often categorized into α, p, and β bands (in the Clar nomenclature), which correspond to different excited states. The methyl groups in this compound are expected to cause a red shift in all of these bands. The magnitude of this shift can be correlated with the extent of electronic perturbation caused by the substituents. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption maxima with reasonable accuracy. chemrxiv.orgchemrxiv.org

| Electronic Transition Band | Typical Wavelength Range for Phenanthrene (nm) | Expected Shift for this compound |

|---|---|---|

| β-band | ~250 | Bathochromic (Red Shift) |

| p-band | ~295 | Bathochromic (Red Shift) |

| α-band | ~350 | Bathochromic (Red Shift) |

Computational Chemistry and Quantum Mechanical Investigations

Theoretical Principles and Methodologies Employed

The computational study of molecular systems relies on a hierarchy of methods, each with a trade-off between accuracy and computational cost. The primary approaches used for a molecule such as 1,3,6,8-tetramethylphenanthrene include Density Functional Theory (DFT) for ground state properties and various ab initio and semi-empirical methods for understanding its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, primarily used for calculating the ground-state properties of molecules. Instead of solving the complex many-electron wavefunction, DFT focuses on the much simpler electron density. This approach allows for a favorable balance of accuracy and computational efficiency, making it suitable for medium to large systems like polycyclic aromatic hydrocarbons.

Key aspects of DFT application include:

Structure Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the total energy of the system. nih.gov

Vibrational Frequencies: Calculations can predict the frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra. nih.gov

Thermodynamic Properties: Properties such as enthalpy and Gibbs free energy can be computed, providing insight into the stability and reaction energies of the molecule.

Commonly used functionals in DFT studies include hybrid functionals like B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange to improve accuracy. nih.govnih.gov The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial and is selected based on the desired accuracy and the elements present in the molecule. nih.gov

Beyond DFT, other methods are employed to investigate electronic structure, particularly for excited states or when high accuracy is paramount.

Ab Initio Methods The term "ab initio" translates to "from first principles," signifying that these methods solve the Schrödinger equation without using experimental data for parametrization. wikipedia.orgresearchgate.net

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the electron-electron repulsion by considering each electron in the average field of all others. wikipedia.org While computationally efficient for an ab initio method, it neglects electron correlation, which can be important for accurately describing aromatic systems.

Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used. These include Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD), which provide higher accuracy but at a significantly greater computational expense. wikipedia.org These methods are often used to benchmark the results from more approximate methods like DFT.

Semi-Empirical Approaches Semi-empirical methods are derived from Hartree-Fock theory but introduce approximations and parameters to drastically speed up calculations. wikipedia.orgnih.gov These methods neglect certain complex integrals and compensate by fitting the remaining parameters to experimental or high-level computational data. wikipedia.orgscispace.com

NDDO-based Methods: A large family of semi-empirical methods, including AM1, PM3, and PM6, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.govscispace.comuni-muenchen.de They are particularly useful for very large molecules where ab initio or DFT calculations would be computationally prohibitive. wikipedia.org While faster, their accuracy is highly dependent on the molecule being studied being similar to those used in the method's parameterization. wikipedia.org

| Methodology | Core Principle | Relative Cost | Typical Application |

|---|---|---|---|

| Semi-Empirical (e.g., AM1, PM3) | Approximate HF theory with empirical parameters. wikipedia.org | Very Low | Very large systems, initial geometry screening. nih.gov |

| Density Functional Theory (e.g., B3LYP) | Solves for electron density instead of the full wavefunction. | Medium | Equilibrium geometries, vibrational frequencies, ground-state properties. nih.gov |

| Hartree-Fock (HF) | Solves the Schrödinger equation with averaged electron-electron repulsion. wikipedia.org | Medium-High | Baseline for higher-level methods, qualitative orbital analysis. |

| Post-Hartree-Fock (e.g., MP2, CCSD) | Systematically includes electron correlation on top of HF theory. wikipedia.org | High to Very High | High-accuracy energy benchmarks, systems where electron correlation is critical. |

Molecular Geometry and Conformational Analysis

The precise three-dimensional structure of this compound dictates its physical and chemical properties. Computational methods are indispensable for exploring its geometry and the various shapes, or conformations, it can adopt.

A key aspect of studying this compound is determining its most stable structure, or equilibrium geometry. The phenanthrene (B1679779) core is a polycyclic aromatic hydrocarbon, which is largely planar. However, the presence of four methyl groups introduces significant steric hindrance.

The methyl groups at positions 1, 3, 6, and 8 are positioned in relatively crowded regions of the phenanthrene backbone. This crowding leads to repulsive van der Waals interactions between the hydrogen atoms of adjacent methyl groups and between the methyl groups and the hydrogen atoms on the aromatic core. To alleviate this steric strain, the molecule is expected to distort from a perfectly planar geometry. These distortions could include:

Slight twisting or puckering of the phenanthrene ring system.

Out-of-plane bending of the C-CH₃ bonds.

Elongation of certain carbon-carbon bonds to increase the distance between bulky groups.

Computational geometry optimization can precisely quantify these distortions, providing detailed bond lengths, bond angles, and dihedral angles that define the molecule's lowest-energy structure. The steric effects are analogous to the well-studied 1,3-diaxial interactions in substituted cyclohexanes, where bulky axial substituents destabilize a conformer due to steric clash. ucalgary.ca

The rotation of the methyl groups around their single bond to the aromatic ring is not entirely free. As they rotate, the energy of the molecule changes, creating an energy landscape. The minima on this landscape correspond to stable conformers (or rotamers), while the maxima represent the energy barriers for interconversion.

A computational conformational analysis for this compound would involve systematically rotating the C-C bonds connecting the methyl groups to the ring and calculating the energy at each step. This process maps the potential energy surface and allows for the identification of:

The Global Minimum: The single most stable conformation of the molecule.

Local Minima: Other stable, but slightly higher-energy, conformations.

Rotational Barriers: The energy required to rotate the methyl groups from one stable conformation to another.

Electronic Structure and Reactivity Predictions

Once a stable geometry is determined, quantum mechanical calculations can reveal a wealth of information about the molecule's electronic structure, which is fundamental to understanding its chemical reactivity.

Calculations can predict several key electronic properties:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.

Electrostatic Potential (ESP) Map: This is a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the π-system of the aromatic rings is expected to be an electron-rich region.

Atomic Charges: Methods can be used to assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and identifying potential reactive sites.

| Predicted Property | Chemical Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to act as an electron donor (nucleophile). |

| LUMO Energy | Indicates the molecule's ability to act as an electron acceptor (electrophile). |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and the energy required for electronic transitions. |

| Electrostatic Potential Map | Visually identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) Theory for Reaction Site Predisposition

There are no published studies that specifically calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Frontier molecular orbital theory is a powerful tool used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. nih.gov Such an analysis would involve Density Functional Theory (DFT) calculations to determine the energy levels and spatial distribution of the HOMO and LUMO. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Without dedicated computational research on this compound, a data table of its FMO energies and predictions of its reactive sites cannot be generated.

Characterization of Biradical Nature and Triplet State Energetics in Reactive Derivatives

The scientific literature lacks specific investigations into the biradical character or triplet state energetics of reactive derivatives of this compound. The study of triplet states is crucial for understanding photochemical reactions, as these long-lived excited states often act as intermediates. union.edutue.nl Research in this area would typically involve computational methods to calculate the energy of the lowest triplet state (T₁) and compare it to the ground state (S₀) and the first excited singlet state (S₁). Characterizing the potential for biradical nature would require advanced quantum mechanical calculations. While research has been conducted on the triplet states of the parent phenanthrene molecule and other complex derivatives like tetraphenylpyrene, this data cannot be extrapolated to this compound due to the significant electronic influence of the four methyl groups. union.eduresearchgate.net

Computational Simulation of Spectroscopic Data

The in-silico prediction of spectroscopic data is a common practice to aid in the structural elucidation of organic compounds. nih.gov However, specific computational simulations for the NMR, UV/Vis, and Infrared spectra of this compound have not been published.

Prediction of NMR Chemical Shifts and Coupling Constants

There are no available studies presenting a theoretical prediction of the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. Such a study would typically employ DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, to calculate the magnetic shielding tensors for each nucleus. nih.gov These calculated values would then be compared against experimentally obtained NMR spectra to validate the computational model and confirm the structural assignment. The creation of a data table comparing theoretical and experimental NMR data is therefore not feasible.

Theoretical UV/Vis and Infrared Spectra Calculations

Computational studies detailing the theoretical UV/Vis and Infrared spectra of this compound are absent from the literature. Theoretical UV/Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic transitions and their corresponding absorption wavelengths (λmax). nih.gov Similarly, theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These simulated spectra serve as valuable tools for interpreting experimental data. spectrabase.com Without specific research applying these methods to this compound, a discussion and presentation of its simulated spectroscopic data are not possible.

Reactivity Studies and Advanced Chemical Transformations

Oxidative Reactions of Methylated Phenanthrenes and Derivatives

The oxidation of methylated phenanthrenes is a critical area of study, with implications for understanding their environmental fate and metabolic activation. The position of methyl substituents plays a crucial role in determining the reaction pathways and the stability of the resulting products.

The oxidation of phenanthrene (B1679779) and its derivatives can lead to the formation of various quinones. For instance, the oxidation of phenanthrene with chromium(VI) oxide in acetic acid typically yields phenanthrene-9,10-dione. numberanalytics.com Similarly, ozonolysis results in the formation of phenanthrene-9,10-dicarboxaldehyde. numberanalytics.com

However, the synthesis of other isomers, such as phenanthrene-4,5-quinones, is more challenging. Research has shown that the oxidation of 1,3,6,8-tetramethylphenanthrene-4,5-diol leads to an apparently polymeric product rather than a stable quinone. psu.edu In contrast, the synthesis of 1,3,6,8-tetra-t-butylphenanthrene-4,5-quinone has been achieved, although it was found to be a short-lived species in solution. psu.edursc.org This quinone rapidly rearranges to a dienone. psu.edursc.org The corresponding 9,10-dihydroquinone of the tetra-t-butyl derivative crystallizes as its oxepine valence isomer. psu.edursc.org

The formation of phenanthrene-4,5-quinones is of particular interest due to the potential for valence isomerization to a cyclic peroxide, which would restore full aromaticity. psu.edu However, studies on phenanthrene-4,5-diols have shown that most tend to yield phenanthrene-1,4-quinones upon oxidation. psu.edu The steric hindrance and electronic effects of the methyl or t-butyl groups significantly influence the outcome of these oxidation reactions.

The oxidation of 1,3,6,8-tetra-t-butyl-9,10-dihydrophenanthrene-4,5-diol results in the corresponding 4,5-quinone, which is isolated as its oxepine valence isomer. rsc.org The oxidation of 1,3,6,8-tetra-t-butylphenanthrene-4,5-diol produces an even less stable quinone that rearranges through an arene oxide valence isomer to an enone. rsc.org

The stability of the oxidized products of methylated phenanthrenes is a key factor in their subsequent chemical behavior. As mentioned, the oxidation of this compound-4,5-diol was reported to yield a polymeric product, indicating the instability of the initially formed quinone under the reaction conditions. psu.edu This propensity for polymerization suggests that the reactive quinone intermediates can undergo intermolecular reactions.

In the case of the more sterically hindered 1,3,6,8-tetra-t-butylphenanthrene-4,5-quinone, while polymerization is not the primary fate, the molecule undergoes a rapid intramolecular rearrangement to a dienone. psu.edursc.org This dienone can be further transformed through acid-catalyzed debutylation to yield morphenol. psu.edu These studies highlight how the nature of the alkyl substituents dictates the stability and subsequent transformation pathways of the phenanthrene-4,5-quinone system.

The table below summarizes the oxidation products of some substituted phenanthrenes.

| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Reference(s) |

| Phenanthrene | Chromium(VI) oxide in acetic acid | Phenanthrene-9,10-dione | numberanalytics.com |

| Phenanthrene | Ozone | Phenanthrene-9,10-dicarboxaldehyde | numberanalytics.com |

| This compound-4,5-diol | Oxidation | Apparent polymeric product | psu.edu |

| 1,3,6,8-Tetra-t-butylphenanthrene-4,5-diol | Oxidation | Unstable quinone, rearranges to a dienone | psu.edursc.org |

| 1,3,6,8-Tetra-t-butyl-9,10-dihydrophenanthrene-4,5-diol | Oxidation | 4,5-Quinone (isolated as oxepine valence isomer) | rsc.org |

Mechanistic Studies of Aromatic Substitutions and Functionalizations

The phenanthrene nucleus undergoes electrophilic substitution reactions, and the presence of methyl groups on the ring influences the position of these substitutions. The mechanism of electrophilic substitution on phenanthrene involves the attack of an electrophile on the aromatic ring to form an arenium ion intermediate, which then loses a proton to restore aromaticity. numberanalytics.com

For unsubstituted phenanthrene, electrophilic attack, such as nitration and bromination, typically occurs at the 9-position. numberanalytics.com The presence of activating methyl groups, as in this compound, would be expected to further activate the ring towards electrophilic attack and influence the regioselectivity of the reaction. However, specific mechanistic studies on the aromatic substitution of this compound were not found in the search results.

Mechanistic studies on the formation of dibenzofuran (B1670420) from phenanthrene through oxidation have been conducted using molecular orbital theory calculations. mdpi.com These studies indicate that the reaction can be initiated by hydroxyl radicals attacking the phenanthrene ring. mdpi.com The presence of methyl groups would likely alter the electron density of the phenanthrene core and thus influence the kinetics and thermodynamics of such radical-initiated reactions.

Environmental Geochemistry and Biomarker Applications

Role as an Environmental Biomarker

Biomarkers, or "molecular fossils," are complex organic compounds found in petroleum and sediments that can be unambiguously linked to a particular biological precursor. Their unique structures and distributions provide a fingerprint to determine the source, maturity, and alteration processes of organic matter. While hopanes and steranes are among the most widely used biomarkers, alkylated PAHs, including tetramethylphenanthrenes, offer complementary information. louisiana.govcdc.gov

The chemical fingerprinting of hydrocarbon contaminants is a cornerstone of environmental forensics, used to identify the source of pollution and monitor its environmental fate. researchgate.netnih.gov The distribution of PAHs and their alkylated homologues is a key component of this process. Crude oils and petroleum products have characteristic distributions of these compounds, which can be used to correlate a spilled oil to its source. nih.gov

The following table illustrates the concentrations of C4-phenanthrenes/anthracenes found at various sites along the Athabasca River, demonstrating their environmental presence.

Table 1: Concentrations of C4-Phenanthrenes/Anthracenes in the Athabasca River (2013-2015)

| Sampling Site | Concentration (ng/L) |

|---|---|

| M0 | 5 |

| M2 | 10 |

| M5A | 15 |

| M11A | 8 |

Data sourced from Glozier et al., 2018, as presented in a 2021 review. frontiersin.org

The thermal maturity of source rocks and crude oils is a critical parameter in petroleum exploration, indicating the extent of heat-induced chemical alteration of organic matter. Various geochemical parameters based on the distribution of specific biomarker compounds are used to assess maturity.

The Methylphenanthrene Index (MPI-1) is a widely used maturity parameter based on the relative distribution of methylphenanthrene isomers. nih.gov The index is calculated using the following formula:

MPI-1 = 1.5 * ( [2-MP] + [3-MP] ) / ( [P] + [1-MP] + [9-MP] )

Where [P] is the concentration of phenanthrene (B1679779), and [x-MP] is the concentration of the respective methylphenanthrene isomer. The rationale behind the MPI-1 is the relative thermal stability of the different isomers, with β-substituted isomers (2-MP and 3-MP) being more stable than α-substituted isomers (1-MP and 9-MP). With increasing maturity, the less stable isomers are thought to convert to the more stable forms, leading to an increase in the MPI-1 value, although this trend can reverse at very high maturity levels.

While methyl-, dimethyl-, and trimethylphenanthrenes are extensively used in maturity studies, the application of tetramethylphenanthrenes, including the 1,3,6,8-isomer, is not well-established. nih.gov Studies have noted that tetramethylphenanthrenes (TeMPs) are often present in very low concentrations in geological samples, which can make their accurate quantification and the calculation of reliable maturity parameters challenging. nih.gov Consequently, they are often excluded from such assessments, and there is no widely accepted maturity index based on tetramethylphenanthrene isomers analogous to the MPI-1.

Environmental Fate and Transport Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. For 1,3,6,8-tetramethylphenanthrene, its fate is governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity, which are characteristic of higher molecular weight PAHs.

The persistence of PAHs in the environment is a significant concern due to their potential toxicity. Generally, the environmental persistence of PAHs increases with the number of aromatic rings and the degree of alkylation. Alkylated PAHs are often predicted to be more persistent than their parent compounds.

The biodegradation of phenanthrene itself is well-studied and can be initiated by bacteria and fungi through the action of dioxygenase enzymes, leading to the formation of various intermediates that are further broken down via pathways like the β-ketoadipate pathway. nih.gov However, the presence of multiple alkyl groups on the aromatic rings, as in this compound, can significantly hinder microbial attack. The methyl groups can sterically block the sites on the aromatic rings where initial enzymatic oxidation occurs. This steric hindrance generally leads to slower biodegradation rates for highly alkylated PAHs compared to their non-alkylated parent compounds. While specific biodegradation pathways for this compound are not well-documented, it is expected to be significantly more persistent in the environment than phenanthrene.

The interaction of PAHs with soils and sediments is a key process controlling their environmental mobility and bioavailability. Due to their hydrophobic nature, PAHs, including this compound, have a strong tendency to sorb to the organic matter fraction of soils and sediments. This sorption process reduces their concentration in the aqueous phase, thereby limiting their transport in surface and groundwater, as well as their availability to many microorganisms for degradation.

Advanced Applications in Materials Science and Molecular Probes

Utility as a Model Compound for Polycyclic Aromatic Hydrocarbon (PAH) Behavior

Substituted phenanthrenes, such as 1,3,6,8-tetramethylphenanthrene, serve as valuable model compounds for understanding the complex behavior of larger and more intricate polycyclic aromatic hydrocarbons (PAHs). The strategic placement of methyl groups at the 1, 3, 6, and 8 positions provides a unique platform to investigate the influence of substitution patterns on the fundamental electronic and structural properties of the phenanthrene (B1679779) core.

The methyl substituents can induce several key effects:

Steric Hindrance: The methyl groups can influence the planarity of the aromatic system and affect intermolecular packing in the solid state, which is a critical factor in determining the bulk properties of organic materials.

Electronic Perturbation: As electron-donating groups, the methyl substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This, in turn, influences the compound's ionization potential, electron affinity, and spectroscopic characteristics.

Solubility: The presence of alkyl groups generally enhances the solubility of PAHs in organic solvents, facilitating their processing and characterization.

By studying a well-defined, substituted PAH like this compound, researchers can systematically deconstruct the structure-property relationships that govern the behavior of more complex PAHs found in environmental samples or used in advanced materials.

Exploration in Organic Electronic Materials (by analogy to related substituted PAHs)

While direct studies on this compound in organic electronic devices are not extensively documented, its structural similarity to other functionalized PAHs allows for a well-grounded exploration of its potential in this field. spast.orggoogle.com The performance of organic electronic materials is intrinsically linked to their charge transport and luminescent properties.

The transport of charge carriers (holes and electrons) through an organic material is fundamental to the operation of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For PAHs, charge transport is highly dependent on molecular packing and electronic coupling between adjacent molecules.

Research on substituted phenanthrenes has shown that the nature and position of the substituent groups significantly impact charge transport. researchgate.net For instance, the introduction of electron-donating groups, such as the methyl groups in this compound, can be expected to lower the ionization potential, making the material more amenable to hole injection and transport. spast.org Materials with lower ionization potentials are often classified as p-type organic semiconductors. spast.orgaprilsci.com

The anisotropic nature of charge mobility in phenanthrene-based crystals is another critical aspect. spast.org The mobility can vary significantly along different crystallographic axes, a factor that is influenced by the intermolecular interactions dictated by the substituents. spast.org

Table 1: Comparison of Calculated Electronic Properties of Phenanthrene and a Hypothetical Substituted Derivative

| Property | Phenanthrene (PHN) | Hypothetical Methyl-Substituted Phenanthrene |

| HOMO Energy Level | -6.069 eV | Lowered (e.g., -5.8 eV) |

| Band Gap (Eg) | 3.20 eV | Slightly Reduced (e.g., 3.1 eV) |

| Ionization Potential (IP) | > 5.3 eV | Maintained for air stability |

| Expected Mobility (μ) | 10-6-10-2 cm2V-1s-1 | Potentially enhanced due to modified packing |

Note: The values for the hypothetical substituted phenanthrene are illustrative and based on general trends observed in substituted PAHs. spast.org

The luminescent properties of PAHs are the foundation of their use in OLEDs. Phenanthrene itself is known to exhibit fluorescence. The introduction of substituents can tune the emission color and efficiency. Polymers based on phenanthrene have been synthesized and shown to be effective host materials in polymer light-emitting diodes (PLEDs). nih.gov For example, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP) exhibits a photoluminescence maximum at 381 nm. nih.gov

Design Considerations as Molecular Probes in Chemical Systems

Molecular probes are compounds that can report on their local environment through changes in their spectroscopic signals, typically fluorescence. The design of an effective molecular probe requires careful consideration of its structure and photophysical properties. This compound possesses a rigid aromatic core, which is a desirable feature for a fluorescent probe as it can lead to a high quantum yield.

Key design considerations for developing molecular probes based on the this compound scaffold would include:

Analyte Recognition Site: To function as a probe for a specific analyte, the core structure would need to be further functionalized with a recognition moiety. This could be a receptor that binds to a metal ion, a reactive site that interacts with a specific small molecule, or a group that changes its properties in response to pH or polarity.

Signal Transduction: The binding or reaction event at the recognition site must be effectively communicated to the fluorescent core to induce a change in the emission. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength, or a change in the fluorescence lifetime.

Photophysical Tuning: The inherent fluorescence of the tetramethylphenanthrene core would serve as the reporting signal. The methyl groups already tune the electronic properties, but further modifications could be made to optimize the excitation and emission wavelengths for specific applications, for instance, to avoid background fluorescence in biological systems.

Biocompatibility and Solubility: For applications in biological systems, the probe's solubility in aqueous media and its cytotoxicity would be critical parameters to optimize, often through the introduction of polar functional groups.

The development of molecular probes often involves creating a system with distinct "on" and "off" states. For example, a probe might be designed where the fluorescence of the phenanthrene core is quenched in the "off" state. Interaction with the target analyte would then disrupt the quenching mechanism, leading to a "turn-on" of fluorescence. nih.govnih.gov

Future Research Directions and Emerging Methodologies

Development of Enantioselective Synthesis for Chiral Derivatives

The creation of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in pharmacology and materials science. While 1,3,6,8-tetramethylphenanthrene itself is achiral, its derivatives can possess chirality. The development of enantioselective synthetic routes to access these chiral derivatives is a significant area of future research.

Current research on the broader phenanthrene (B1679779) family provides a roadmap for this endeavor. For instance, organocatalytic asymmetric synthesis has been effectively used to create chiral phenanthrene derivatives. An efficient stereoselective synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives has been achieved through a Friedel–Crafts reaction of phenanthrenequinones and indoles, using a chiral squaramide-based organocatalyst. mdpi.comresearchgate.net This approach yielded products with high enantiomeric excess (up to 97% ee). mdpi.comresearchgate.net

Future work on this compound could adapt these methods. By functionalizing the 9- and 10-positions, which are known to be reactive in phenanthrene, it would be possible to introduce stereocenters. youtube.com The four methyl groups on the outer rings would likely exert significant steric and electronic influence on such reactions, potentially altering reactivity and the degree of stereocontrol. Researchers will need to explore and optimize catalyst systems and reaction conditions to achieve high yields and enantioselectivity for these more sterically hindered substrates.

Table 1: Examples of Organocatalytic Systems for Phenanthrene Functionalization

| Catalyst Type | Reaction | Substrate | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S,S)-dimethylaminocyclohexyl-squaramide | Friedel–Crafts Alkylation | Phenanthrenequinone | Up to 97% | mdpi.comresearchgate.net |

| Chiral Phosphoric Acid | 1,6-Conjugate Addition | α-(7-indolyl)methanols | Moderate | |

| N-heterocyclic carbene | Benzoin Addition/Annulation | Aromatic Aldehydes | N/A (produces achiral PQs) | rsc.org |

This table showcases catalyst systems that could be adapted for the enantioselective synthesis of this compound derivatives.

The successful development of these synthetic routes would provide access to novel, optically active molecules based on the tetramethylphenanthrene scaffold, opening avenues for their evaluation in chiral recognition, asymmetric catalysis, and as circularly polarized luminescence materials.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery process. mpie.de For complex molecules like this compound, these computational tools offer a powerful means to predict its behavior without the need for extensive and costly experimentation.

Recent studies have demonstrated the successful application of ML models to predict various properties of PAHs and their substituted derivatives. For example, ML algorithms like Random Forest and extreme gradient boosting (XGB) have been used to:

Predict Bioaccessibility: A Random Forest model accurately predicted the bioaccessibility of various PAHs in food with a high coefficient of determination (R² = 0.987), identifying lipid and protein content as critical influencing variables. nih.gov

Forecast Remediation Efficiency: An XGB model successfully predicted the thermal desorption efficiency of PAHs from contaminated soil (R² = 0.9832), helping to optimize remediation conditions and prevent excessive energy use. nih.gov

Estimate Toxic Potency: Studies on monomethylated phenanthrenes show that methylation increases their ability to activate the human aryl hydrocarbon receptor (AhR) compared to the parent phenanthrene, suggesting greater toxic potential. nih.gov ML models can be trained on such data to predict the toxicity of other methylated PAHs, including this compound.

For this compound, the number and specific positions of the methyl groups serve as key molecular descriptors for these models. By training algorithms on existing data for other alkylated PAHs, it is possible to build predictive frameworks for the target molecule. researchgate.netresearchgate.net This could forecast its environmental fate, toxicity, spectroscopic signatures, and suitability for various material applications. arxiv.org Furthermore, combining AI with physics-based simulations can guide the rational design of new materials, opening up untapped avenues in materials science. mpie.de

Table 2: Application of Machine Learning Models in PAH Research

| Machine Learning Model | Predicted Property | Target Molecules | Reported Accuracy (R²) | Reference |

|---|---|---|---|---|

| Random Forest | Bioaccessibility in food | Parent and Substituted PAHs | 0.987 | nih.gov |

| Extreme Gradient Boosting (XGB) | Thermal Desorption Efficiency | PAHs in soil | 0.9832 | nih.gov |

| Multilayer Perceptron (MLP) | Bioavailability in soil | 16 Priority PAHs | Ranked lower than RBF/M5P | researchgate.net |

| Artificial Neural Network (ANN) | Infrared Spectra | Small and Large PAHs | High transferability | arxiv.org |

This table summarizes various machine learning models and their proven applications in predicting the properties and behavior of PAHs, highlighting the potential for their use with this compound.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes and controlling product formation. Traditional analytical methods often rely on offline analysis, where samples are withdrawn from a reaction mixture at intervals. This approach can be disruptive and may not capture transient intermediates or rapid changes. Advanced in-situ spectroscopic techniques offer a solution by monitoring reactions in real-time, providing a continuous stream of data without disturbing the system.

Several powerful techniques are emerging as key tools for monitoring reactions involving PAHs:

Diffusion-Ordered NMR Spectroscopy (DOSY NMR): This advanced NMR technique separates molecules based on their diffusion coefficients, which correlate with molecular size and shape. It allows for the analysis of complex mixtures without prior separation, making it ideal for monitoring the progress of a reaction and identifying different PAH isomers and products in solution. mdpi.com

Resonance-Enhanced Multiphoton Ionization (REMPI) with Time-of-Flight Mass Spectrometry (TOFMS): REMPI-TOFMS is an exceptionally sensitive and isomer-selective technique for the real-time, quantitative analysis of gas-phase PAHs. acs.org It is particularly well-suited for monitoring the formation of this compound during high-temperature processes like combustion or pyrolysis, providing instantaneous feedback on product distribution. acs.org

High-Resolution Infrared (IR) Spectroscopy: By studying molecules in supersonically cooled jets, high-resolution IR spectroscopy can provide highly detailed vibrational spectra. This technique can clearly distinguish between different classes of PAHs, such as hydrogenated versus methylated species, by observing characteristic shifts in the C-H stretching frequencies. aanda.orgnih.gov This would be invaluable for monitoring reactions where the aromaticity or substitution pattern of the phenanthrene core is altered.

Table 3: Comparison of Advanced In-Situ Spectroscopic Techniques for PAH Analysis

| Technique | Principle | Phase | Information Provided | Key Advantage | Reference |

|---|---|---|---|---|---|

| DOSY NMR | Nuclear Magnetic Resonance / Diffusion | Liquid | Isomer differentiation, mixture analysis | Non-invasive, no separation needed | mdpi.com |

| REMPI-TOFMS | Multiphoton Ionization / Mass Spectrometry | Gas | Isomer-selective quantitative analysis | Real-time, high sensitivity | acs.org |

| High-Resolution IR Spectroscopy | Infrared Absorption in a Supersonic Jet | Gas | Detailed vibrational structure, functional groups | High resolution, conformational selectivity | aanda.org |

| Antibody-Based Biosensors | Immunoassay | Aqueous | Total 3-5 ring PAH concentration | Rapid, field-deployable | nih.gov |

This table compares the capabilities of different advanced spectroscopic techniques that can be applied to monitor the synthesis and transformation of this compound in real-time.

The application of these techniques will provide unprecedented insight into the formation pathways of this compound and its derivatives, enabling precise control over reaction outcomes and facilitating the discovery of new chemical transformations.

Expanding the Scope of Environmental Source Tracking and Remediation Strategies

Alkylated PAHs, including this compound, are significant environmental contaminants, often associated with petrogenic sources like crude oil and coal. eurofinsus.comnih.gov Their persistence and the increased toxicity observed in some methylated PAHs compared to their parent compounds necessitate robust strategies for source tracking and remediation. nih.govcopernicus.org

Environmental Source Tracking: Future research will focus on refining forensic techniques to pinpoint sources of contamination with greater accuracy. The distribution of alkylated PAH isomers serves as a chemical fingerprint. nih.gov For instance, the relative abundance of different methylated phenanthrenes can help distinguish between petrogenic (geological origin) and pyrogenic (combustion origin) sources. nih.govnih.gov Advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GC×GC), will allow for more detailed profiling of complex environmental samples, improving the resolution of individual isomers like this compound from other C4-phenanthrenes. This enhanced speciation will strengthen source apportionment models. canada.ca

Remediation Strategies: Beyond natural attenuation, emerging remediation strategies focus on actively degrading these persistent pollutants. Promising approaches include:

Advanced Oxidation Processes (AOPs): The Electrokinetic-Fenton (EK-Fenton) process, which generates highly reactive hydroxyl radicals in-situ, has been studied for the remediation of phenanthrene-contaminated soil. nih.gov The effectiveness of such methods on this compound will depend on how the methyl groups influence the molecule's susceptibility to oxidative attack.

Coupled Remediation Systems: A highly effective strategy involves combining chemical oxidation with microbial remediation. nih.gov A mild chemical pretreatment can break down the complex PAH structure, making the resulting products more bioavailable for degradation by specialized microorganisms, such as Pseudomonas aeruginosa. nih.gov Future work should identify or engineer microbes that are particularly efficient at metabolizing highly methylated PAHs.

Phytoremediation: The use of plants in conjunction with degrading bacteria (a plant-bacterial consortium) has shown success in removing phenanthrene from soil. mdpi.com Corn, for instance, can accumulate PAHs, with higher concentrations typically found in the roots. mdpi.com Investigating the uptake and metabolism of this compound in various plant species could lead to effective, green remediation technologies.

Table 4: Emerging Remediation Techniques for PAH-Contaminated Soil

| Remediation Technique | Mechanism | Key Factors | Application to Methylated PAHs | Reference |

|---|---|---|---|---|

| Electrokinetic-Fenton | In-situ generation of hydroxyl radicals | Soil pH, H₂O₂ stability, Iron content | Efficiency may be affected by methyl group positions | nih.gov |

| Chemical-Microbial Coupling | Chemical oxidation followed by biodegradation | Oxidant dosage, microbial strain selection | Pre-oxidation can enhance bioavailability of methylated PAHs | nih.gov |

| Plant-Bacterial Consortium | Plant uptake and microbial degradation | Plant species, bacterial consortium, soil health | Potential for accumulation in roots; needs species-specific study | mdpi.com |

This table outlines advanced remediation strategies and their potential application to soils contaminated with this compound and other alkylated PAHs.

Rational Design of Novel Materials Utilizing Methylated Phenanthrene Scaffolds

The rigid, planar, and electron-rich structure of the phenanthrene core makes it an excellent scaffold for the construction of functional organic materials. researchgate.net The addition of four methyl groups, as in this compound, provides a unique opportunity to tune the electronic, optical, and physical properties of these materials.

Organic Electronics: Phenanthrene has been incorporated as a donor unit in donor-acceptor (D-A) type conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The methyl groups in this compound are electron-donating, which would be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can be strategically used to optimize the energy level alignment with acceptor materials, potentially improving device performance, such as the open-circuit voltage in OPVs. rsc.org Furthermore, the methyl groups can enhance solubility, improving processability from solution, and influence the solid-state packing of the polymer chains, which is critical for charge transport.

Table 5: Properties of Phenanthrene-Based Polymers for Organic Electronics

| Polymer Donor Unit | HOMO Level (eV) | Optical Bandgap (eV) | Application | Reported Performance | Reference |

|---|---|---|---|---|---|

| Unsubstituted Phenanthrene (PA1) | -5.46 | 1.63 | OPV | PCE = 5.3% | rsc.org |

| 9,10-Dimethoxy Phenanthrene (PA2) | -5.33 | 1.63 | OPV | PCE = 2.1% | rsc.org |

| Unsubstituted Naphthalene (PA3) | -5.51 | 1.59 | OPV | PCE = 5.8% | rsc.org |

This table presents data for existing phenanthrene-based polymers. The electron-donating nature of the methyl groups in this compound is expected to raise the HOMO level, similar to the effect of dimethoxy substitution, which is a key parameter in the rational design of new materials.

Other Functional Materials: The phenanthrene skeleton is also a core structure in various biologically active natural products and has been explored for therapeutic applications. wikipedia.org For example, phenanthrenequinones have been synthesized via organocatalysis and shown to possess antimicrobial activity against plant pathogens. rsc.org The specific substitution pattern of this compound could be exploited to design new derivatives with unique biological activities or to create novel ligands for catalysis. The rational design of these materials will be greatly accelerated by the predictive power of AI and machine learning, allowing for the in-silico screening of candidate molecules before their synthesis. mpie.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,6,8-Tetramethylphenanthrene, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including methylation and cyclization. For example, Newman and Dali (1977) reported the synthesis of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene using Friedel-Crafts alkylation followed by hydroxylation under controlled acidic conditions . Key parameters include temperature control (<50°C to prevent over-oxidation) and stoichiometric ratios of methylating agents to avoid side products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming methyl group positions and aromatic proton environments.

- GC-MS : Use non-polar columns (e.g., DB-5, HP-1) with temperature ramps (e.g., 60°C to 240°C at 3°C/min) to resolve isomers and detect trace impurities .

- IR : Monitor C-H stretching vibrations (~2850–2960 cm) for methyl groups and aromatic C=C bonds (~1600 cm).

Advanced Research Questions

Q. How can density-functional theory (DFT) models improve the prediction of this compound’s electronic properties?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurately modeling methyl-substituted polyaromatic hydrocarbons. Becke (1993) demonstrated that gradient-corrected DFT with exact-exchange integration reduces error margins in thermochemical predictions (e.g., atomization energies with <3 kcal/mol deviation) . Basis sets like 6-311G(d,p) are recommended for geometry optimization and frontier orbital analysis.

Q. What are the challenges in detecting this compound in environmental samples, and how can they be mitigated?

- Methodological Answer :

- Sample Preparation : Use toluene-based standard solutions (e.g., 50 mg/L) for spiking soil or water matrices to calibrate recovery rates .

- Interference Management : Microbial degradation by fungi (e.g., Phlebia brevispora) can produce methoxy derivatives, necessitating LC-MS/MS with MRM (multiple reaction monitoring) to distinguish parent and metabolite signals .

Q. What role do methylated phenanthrenes play in natural product biosynthesis, and how can their pathways be elucidated?

- Methodological Answer : In fungal melanin biosynthesis, iterative type I polyketide synthases (PKS) catalyze the formation of tetrahydroxylated naphthalene precursors (e.g., 1,3,6,8-THN). Enzymatic reduction and dehydration steps (e.g., via 4HNR and SDH1) yield dihydroxynaphthalene intermediates, which polymerize into melanin . Isotopic labeling (e.g., C-acetate) can trace methyl group incorporation in fungal cultures.

Q. How can this compound derivatives be integrated into biomolecular organic frameworks (BOFs) for advanced materials?

- Methodological Answer : Functionalization with benzoate groups (e.g., 1,3,6,8-tetra(p-benzoate) pyrene) enables coordination with metal nodes (e.g., ZnO clusters) to form porous BOFs. These frameworks exhibit large surface areas (>1000 m/g) and host-guest interactions for drug delivery or catalysis . Solvothermal synthesis (100–120°C, 48 hrs) with DMF/water mixtures optimizes crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.